molecular formula C48H52F2O11S2 B606465 Canagliflozin hemihydrate CAS No. 928672-86-0

Canagliflozin hemihydrate

Cat. No. B606465
M. Wt: 907.0498
InChI Key: VHOFTEAWFCUTOS-HTDYLQHCSA-N
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Description

Canagliflozin hemihydrate, also known as JNJ-28431754 and TA 7284, is a drug of the gliflozin class or subtype 2 sodium-glucose transport (SGLT-2) inhibitors used for the treatment of type 2 diabetes . It is used together with proper diet and exercise to treat type 2 diabetes. It is also used to lower the risk of heart attack, stroke, or death in patients with type 2 diabetes and heart or blood vessel disease .


Synthesis Analysis

Canagliflozin is synthesized through a series of chemical reactions. The target product is further sloughed pivaloyl group under acidic conditions to generate the target compound .


Molecular Structure Analysis

The molecular formula of Canagliflozin hemihydrate is C48H52F2O11S2 and its molecular weight is 907.05 .


Chemical Reactions Analysis

Canagliflozin hemihydrate has been studied for its solubility behavior combining crystallographic and Hirshfeld surface calculations . Linearity was determined by three injections of seven different CFH concentrations .


Physical And Chemical Properties Analysis

Canagliflozin hemihydrate has a molecular weight of 907.05 and a molecular formula of C48H52F2O11S2 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Solubility Behavior Investigation

  • Scientific Field : Crystallography and Pharmaceutical Chemistry .
  • Summary of Application : The solubility behavior of Canagliflozin hemihydrate (CG-Hemi) was investigated and compared with that of Canagliflozin monohydrate (CG-H2O). This research aimed to predict the dissolution performance of the drug based on its crystal structure .
  • Methods of Application : The solubility and dissolution rate of CG-Hemi and CG-H2O were measured in water and hydrochloric acid solution. The intermolecular forces and hydrogen bond networks in the crystal structures of CG-Hemi and CG-H2O were analyzed using Hirshfeld surface analysis .
  • Results or Outcomes : The solubility of CG-Hemi was found to be 1.4 times higher than that of CG-H2O in water and hydrochloric acid solution. The dissolution rates of CG-Hemi were more than 3 folds than CG-H2O in both solutions. It was found that CG-H2O had stronger intermolecular forces than CG-Hemi, which might make it more difficult for solvent molecules to dissolve CG-H2O than CG-Hemi .

Formulation Optimization for Improved Solubility and Bioavailability

  • Scientific Field : Pharmaceutical Formulation and Biopharmaceutics .
  • Summary of Application : The aim of this research was to improve the solubility and oral bioavailability of Canagliflozin by developing microemulsion preconcentrates using a D-optimal mixture design .
  • Methods of Application : Preconcentrate constituents, i.e. oils, surfactants, and co-surfactants, were selected based on solubility studies. The concentration range of these constituents that could influence the formation of microemulsions was determined. A D-optimal mixture design was employed to study the interaction behavior of desired responses and optimized using a desirability approach .
  • Results or Outcomes : The optimized formulation showed desired attributes of measured responses with minimum experimental variation. The ex vivo permeation rate of the drug across excised intestinal segments was observed to be significantly higher compared to the drug powder and marketed tablets. Enhanced in vitro dissolution rate of the optimized formulation was observed, resulting in a significant enhancement in Cmax and AUC0–24h following oral administration in fasting Wistar rats .

Analytical Method Development and Validation

  • Scientific Field : Analytical Chemistry .
  • Summary of Application : Canagliflozin is an inhibitor of subtype-2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney . The development and validation of analytical methods for Canagliflozin are crucial for quality control and dosage formulation.
  • Methods of Application : Various analytical techniques, such as high-performance liquid chromatography (HPLC), can be used to quantify Canagliflozin in pharmaceutical formulations. The methods are validated for parameters such as accuracy, precision, linearity, and robustness .
  • Results or Outcomes : The developed methods provide reliable and accurate results for the quantification of Canagliflozin, ensuring the quality of the pharmaceutical product .

Cardiovascular Disease Management

  • Scientific Field : Pharmacology and Cardiology .
  • Summary of Application : Canagliflozin is used to manage hyperglycemia in type 2 diabetes mellitus (DM). It is also used to reduce the risk of major cardiovascular events in patients with established cardiovascular disease and type 2 DM .
  • Methods of Application : Canagliflozin is administered orally. It works by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which leads to the excretion of glucose in the urine and thus lowers blood glucose levels .
  • Results or Outcomes : Clinical trials have shown that Canagliflozin can significantly reduce the risk of cardiovascular events in patients with type 2 DM and established cardiovascular disease .

Spectrofluorimetric Analysis

  • Scientific Field : Analytical Chemistry .
  • Summary of Application : A novel, sensitive spectrofluorimetric method was developed for the routine analysis of Canagliflozin .
  • Methods of Application : The method involves the measurement of fluorescence intensity of Canagliflozin in a specific wavelength range. The method was validated for parameters such as accuracy, precision, linearity, and robustness .
  • Results or Outcomes : The method was linear over the range of 100–500 ng·mL −1 with a percentage recovery of 99.42–99.81%. The limit of detection (LOD) and limit of quantification (LOQ) for the developed method were found to be 13.58 and 41.15 ng·mL −1, respectively .

Polymorphism Investigation

  • Scientific Field : Crystallography and Pharmaceutical Chemistry .
  • Summary of Application : The polymorphism of Canagliflozin was investigated. Polymorphism refers to the existence of more than two kinds of crystalline states for a compound .
  • Methods of Application : The crystal structures of Canagliflozin monohydrate and hemihydrate were analyzed and compared. The solubility and dissolution rate of these two forms were measured in water and hydrochloric acid solution .
  • Results or Outcomes : The solubility of Canagliflozin hemihydrate was 1.4 times higher than that of Canagliflozin monohydrate in water and hydrochloric acid solution. The dissolution rates of Canagliflozin hemihydrate were more than 3 folds than Canagliflozin monohydrate in both solutions .

Safety And Hazards

Canagliflozin hemihydrate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Canagliflozin is indicated to be used with diet and exercise to lower blood sugar in adults with type 2 diabetes; to reduce the risk of major heart-related events such as heart attack, stroke, or death in people with type 2 diabetes who have known heart disease; and to reduce the risk of end-stage kidney disease, worsening of kidney function, heart-related death, and being hospitalized for heart failure in certain people with type 2 diabetes and diabetic kidney disease .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFTEAWFCUTOS-TUGBYPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52F2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Invokana

CAS RN

928672-86-0
Record name Canagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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